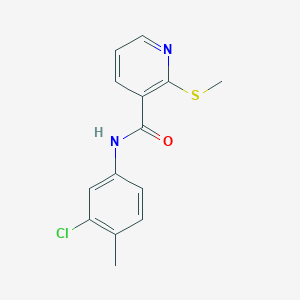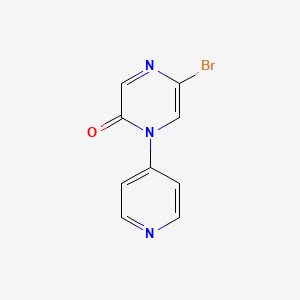
1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine is a synthetic organic compound characterized by the presence of both pyridine and piperazine rings, substituted with dichloro and difluorobenzoyl groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of 3,6-Dichloropyridine-2-carbonyl chloride: This can be achieved by reacting 3,6-dichloropyridine-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.
Acylation of Piperazine: The resulting acyl chloride is then reacted with piperazine to form 1-(3,6-dichloropyridine-2-carbonyl)piperazine.
Formation of 3,4-Difluorobenzoyl chloride: This involves the reaction of 3,4-difluorobenzoic acid with thionyl chloride.
Final Coupling Reaction: The final step involves the reaction of 1-(3,6-dichloropyridine-2-carbonyl)piperazine with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include substituted amines or thioethers.
Reduction Products: Alcohol derivatives of the original compound.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions with various biological targets, including enzymes and receptors.
Materials Science: It may be used in the synthesis of novel materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of electron-withdrawing groups like chlorine and fluorine can enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-dichlorobenzoyl)piperazine
- 1-(3,6-Difluoropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine
- 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-dimethylbenzoyl)piperazine
Uniqueness
1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine is unique due to the specific combination of dichloro and difluorobenzoyl groups, which can confer distinct electronic properties and biological activities compared to its analogs. This uniqueness can be leveraged to develop compounds with tailored properties for specific applications.
Propriétés
IUPAC Name |
[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-yl]-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2F2N3O2/c18-11-2-4-14(19)22-15(11)17(26)24-7-5-23(6-8-24)16(25)10-1-3-12(20)13(21)9-10/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIQNEKPAPHZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B2481531.png)


![(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481538.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B2481541.png)




![ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2481551.png)

![1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2481553.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2481554.png)
